molecular formula C8H9NO2 B1281390 6-Methylbenzo[d][1,3]dioxol-5-amine CAS No. 62052-49-7

6-Methylbenzo[d][1,3]dioxol-5-amine

Cat. No.: B1281390
CAS No.: 62052-49-7
M. Wt: 151.16 g/mol
InChI Key: PFLGEPXBHVTBNJ-UHFFFAOYSA-N
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Description

6-Methylbenzo[d][1,3]dioxol-5-amine is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzo[d][1,3]dioxole, featuring a methyl group at the 6-position and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylbenzo[d][1,3]dioxol-5-amine typically involves the nitration of 3,4-methylenedioxy toluene followed by reduction. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methylbenzo[d][1,3]dioxol-5-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, sulfonamides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using Pd/C.

    Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and isocyanates are used for forming amides, sulfonamides, and ureas, respectively.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of amides, sulfonamides, or ureas.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 6-Methylbenzo[d][1,3]dioxol-5-amine exhibits promising antimicrobial properties. The compound's ability to inhibit bacterial growth has been explored in various studies, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Its structural motif allows for modifications that enhance its efficacy against cancer cells. Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in vitro. This property is particularly relevant for developing treatments for inflammatory diseases. The compound's mechanism involves modulating inflammatory pathways, which could lead to novel therapeutic strategies .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various derivatives of this compound and evaluated their biological activities. The results indicated that specific modifications to the amine group significantly enhanced the compounds' anticancer activities against several human cancer cell lines. The most promising derivative exhibited an IC50 value indicating potent activity .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Another research effort focused on the structure-activity relationship of compounds derived from this compound. The study highlighted how different substituents on the benzodioxole core influenced antimicrobial and anticancer activities. This information is crucial for guiding future synthetic efforts aimed at optimizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 6-Methylbenzo[d][1,3]dioxol-5-amine depends on its specific application. In medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxol-5-amine: Lacks the methyl group at the 6-position.

    6-Methylbenzo[d][1,3]dioxole: Lacks the amine group at the 5-position.

    3,4-Methylenedioxy toluene: Lacks the amine group and has a methyl group at a different position.

Uniqueness

6-Methylbenzo[d][1,3]dioxol-5-amine is unique due to the presence of both a methyl group and an amine group on the benzo[d][1,3]dioxole ring.

Biological Activity

6-Methylbenzo[d][1,3]dioxol-5-amine is an organic compound notable for its unique structural features, including a benzo[d][1,3]dioxole ring and an amino group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental sensing. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, as well as its applications in sensor technology.

The molecular formula of this compound is C_9H_9NO_2, with a molecular weight of approximately 151.16 g/mol. The presence of a methyl group at the 6-position of the benzo[d][1,3]dioxole moiety enhances its chemical reactivity and biological interactions.

Antibacterial Activity

Preliminary studies indicate that this compound exhibits significant antibacterial properties. Research has focused on its ability to inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.015 mg/mL
Escherichia coli200 μg/mL
Bacillus subtilis300 μg/mL

The compound's mechanism of action may involve binding to specific enzymes crucial for bacterial cell wall synthesis, thereby inhibiting their function and leading to microbial death .

Anticancer Activity

Recent investigations have also explored the anticancer potential of this compound. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study examining the cytotoxic effects of derivatives containing the benzo[d][1,3]dioxole structure, significant antitumor activity was observed across multiple cancer cell lines:

  • HepG2 (Liver Cancer) : IC50 = 2.38 µM
  • HCT116 (Colorectal Cancer) : IC50 = 1.54 µM
  • MCF-7 (Breast Cancer) : IC50 = 4.52 µM

These values indicate that some derivatives of this compound possess superior efficacy compared to standard chemotherapeutic agents like doxorubicin .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit key signaling pathways involved in cancer cell proliferation and survival. Additionally, studies have suggested that it may affect mitochondrial pathways related to apoptosis by modulating proteins such as Bax and Bcl-2 .

Environmental Applications

Beyond its biological activities, this compound has been utilized in developing sensors for detecting heavy metals like lead (Pb²⁺). The compound's unique structure allows it to form stable complexes with metal ions, making it effective for environmental monitoring.

Properties

IUPAC Name

6-methyl-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-3H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLGEPXBHVTBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498520
Record name 6-Methyl-2H-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62052-49-7
Record name 6-Methyl-2H-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-methyl-6-nitro-benzo(1,3)dioxole (50 mg, 0.28 mmol), Fe (54 mg, 3.5 eq) and ammonium chloride (51.2 mg, 3.5 eq) in a 1:1 mixture of MeOH/H2O (2.8 mL) was subjected to microwave irradiation (60W, P=100 p.s.i.) at 80° C. for four 10 min periods. The brown solution was allowed to cool to r.t. and more Fe (3.5 eq) and ammonium chloride (3.5 eq) were added. The mixture was subjected to microwave irradiation (60W, P=100 p.s.i.) at 80° C. for an additional 10 min. Fe was filtered off and the solvent evaporated. The crude product was purified on an SCX cartridge (cHex/EtOAc 9:1) to give the title compound as a brown solid (40 mg, 93%).
Quantity
50 mg
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51.2 mg
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54 mg
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60W
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60W
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2.8 mL
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Yield
93%

Synthesis routes and methods II

Procedure details

To a solution of (3,4-methylenedioxy)toluene (5 mL) in acetic acid (20 mL) cooled with a cold water bath was added, dropwise, nitric acid (70%, 5 mL). The mixture was stirred for 45 min. To work up, water (100 mL) was added and the resulting yellow precipitate was filtered and washed with water until the aqueous filtrate was colorless. The yellow solid was dissolved in EtOAc (250 mL) and dried (MgSO4), and the solid was filtered off. The filtrate was subjected to catalytic hydrogenation (10% Pd/C, 1 atm) for 12 hours. The reaction mixture was then filtered off the catalyst and the filtrate was concentrated on a rotavap to give (3,4-methylenedioxy)-6-methylaniline as a brownish grey solid (5.49g, 87% yield).
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5 mL
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20 mL
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5 mL
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100 mL
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